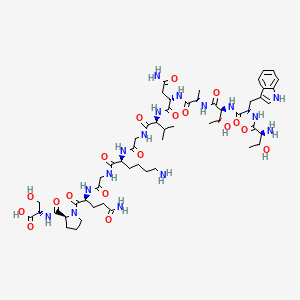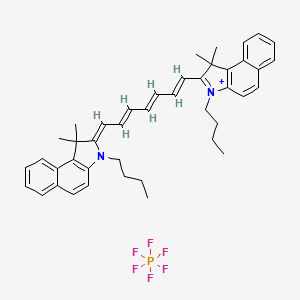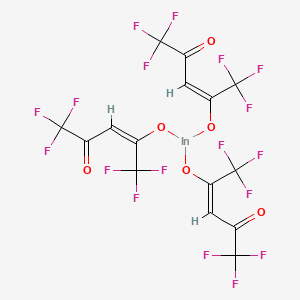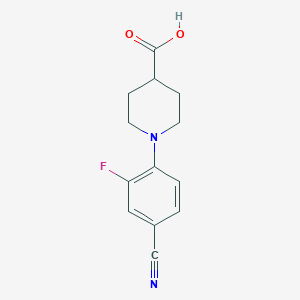
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid
Overview
Description
“1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is an organic compound with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The predicted boiling point of “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is 459.1±45.0 °C, and its predicted density is 1.33±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 4.48±0.20 .Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Activity : The compound has been studied for its antibacterial properties. For example, 1,4-Dihydro-4-oxopyridinecarboxylic acids, including 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid, have been synthesized and explored for their structure-activity relationships as antibacterial agents. Enoxacin, a notable derivative, showed broad and potent in vitro antibacterial activity and excellent in vivo efficacy against systemic infections (Matsumoto et al., 1984).
Antimycobacterial Activities
- Antimycobacterial Applications : This compound has been a part of research in the development of antimycobacterial agents. For instance, studies have focused on fluoroquinolone derivatives, with some compounds displaying significant in vitro and in vivo antimycobacterial activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Cancer Treatment
- Potential in Cancer Therapy : The compound has been referenced in the context of Aurora kinase inhibitors, suggesting potential applications in treating cancer. Specific formulations involving related compounds have been found to inhibit Aurora A, an enzyme relevant in cancer pathology (ロバート ヘンリー,ジェームズ, 2006).
HIV Inhibition
- Inhibition of HIV Replication : Some derivatives of the compound have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription and replication, showcasing its potential in antiviral therapy (Baba et al., 1998).
Future Directions
The future directions for research on “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve detailed studies of its physical and chemical properties, exploration of its reactivity under various conditions, and examination of its interactions with biological systems .
properties
IUPAC Name |
1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBYGMQFDTLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



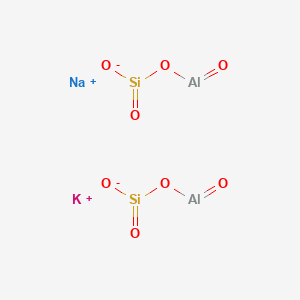
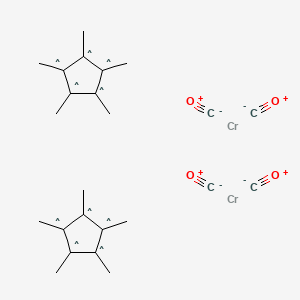

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)

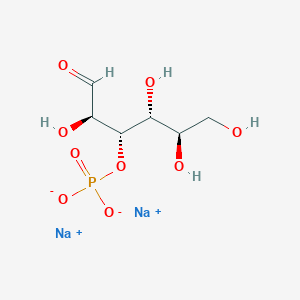
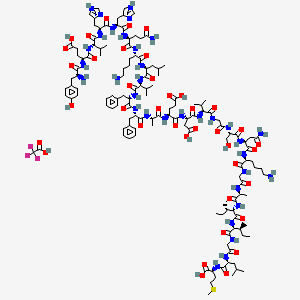
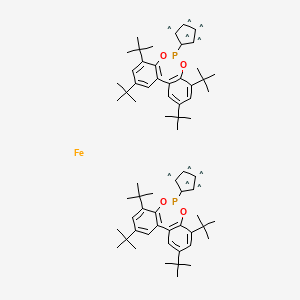
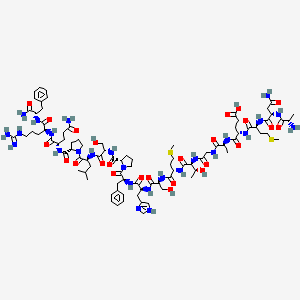
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)
